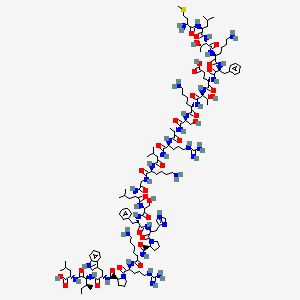
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable oxidizing agent to form the oxathiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxathiazoles .
Aplicaciones Científicas De Investigación
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar sulfur-nitrogen-oxygen ring structure and exhibit comparable chemical properties.
Thioamides: Thioamides are structurally related and can undergo similar chemical reactions.
5-arylazothiazoles: These compounds have a similar oxathiazole ring and are used in similar applications.
Uniqueness
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine is unique due to its specific substitution pattern and the presence of the oxathiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C3H6N2O3S |
|---|---|
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
3-methyl-2,2-dioxo-3H-1,2,4-oxathiazol-5-amine |
InChI |
InChI=1S/C3H6N2O3S/c1-2-5-3(4)8-9(2,6)7/h2H,1H3,(H2,4,5) |
Clave InChI |
HVZPLAKFQRNWSV-UHFFFAOYSA-N |
SMILES canónico |
CC1N=C(OS1(=O)=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)


![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)

![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)






